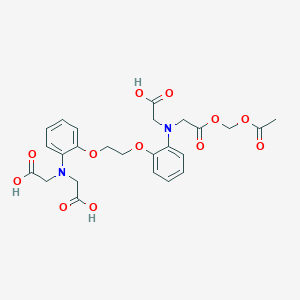

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester

Übersicht

Beschreibung

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is a highly selective calcium chelating reagent. It is commonly used in biological and chemical research to monitor and regulate intracellular calcium levels. This compound is particularly valuable due to its ability to permeate cell membranes and subsequently release the active chelator within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester typically involves the esterification of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid with acetoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester primarily undergoes hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active chelator.

Common Reagents and Conditions:

Hydrolysis: The hydrolysis of the ester groups is facilitated by intracellular esterases.

Chelation: The active chelator then binds to calcium ions, forming a stable complex.

Major Products Formed: The major product formed from the hydrolysis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid, which is the active calcium chelator.

Wissenschaftliche Forschungsanwendungen

Calcium Signaling Studies

BAPTA-AM is extensively used in research to study calcium signaling pathways. By chelating calcium ions, it allows researchers to investigate the role of calcium in various cellular processes.

Case Study: Inhibition of Calcium-Mediated Processes

A study demonstrated that BAPTA-AM effectively inhibited calcium-dependent processes in neuronal cells, providing insights into synaptic plasticity and neurotransmitter release mechanisms .

Neuroprotection Research

BAPTA-AM has been shown to have neuroprotective effects in models of cerebral ischemia. Its ability to chelate intracellular calcium helps mitigate neuronal damage during ischemic events.

Case Study: Neuroprotection in Ischemia

In a rat model of cerebral ischemia, administration of BAPTA-AM resulted in reduced neuronal apoptosis and improved functional recovery post-injury . This highlights its potential for therapeutic applications in stroke and other neurodegenerative conditions.

Pharmacological Applications

BAPTA-AM serves as a tool for drug discovery by enabling the identification of compounds that modulate calcium signaling pathways. It can be used to screen for potential therapeutic agents targeting calcium-related disorders.

Case Study: Screening for Calcium Channel Modulators

Research utilizing BAPTA-AM in high-throughput screening assays has led to the identification of novel compounds that affect calcium channel activity, which may have implications for treating cardiovascular diseases .

Cellular Imaging Techniques

BAPTA-AM is also employed in fluorescence imaging techniques to visualize intracellular calcium dynamics in live cells. Its cell-permeable nature allows for real-time monitoring of calcium fluctuations.

Case Study: Real-Time Calcium Imaging

A study utilized BAPTA-AM in combination with fluorescence microscopy to observe calcium transients in astrocytes, providing valuable data on glial cell function and their role in neuroinflammation .

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester involves its ability to permeate cell membranes and release the active chelator within the cell. Once inside the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, releasing 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid. This active chelator then binds to free calcium ions, forming a stable complex and effectively reducing the concentration of free calcium within the cell. This reduction in intracellular calcium levels can influence various calcium-dependent cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is unique due to its high selectivity for calcium ions and its ability to permeate cell membranes. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelator with lower selectivity for calcium compared to 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid.

Ethyleneglycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Another calcium chelator with different selectivity and binding properties.

Diethylenetriaminepentaacetic acid (DTPA): A chelator with broader metal ion selectivity.

These compounds differ in their selectivity, binding affinity, and ability to permeate cell membranes, making 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester particularly valuable for specific applications requiring high calcium selectivity and intracellular activity.

Biologische Aktivität

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester, commonly referred to as BAPTA-AM, is a cell-permeable chelator of calcium ions. This compound is widely utilized in biological research to study calcium signaling pathways due to its ability to bind calcium ions effectively. Understanding the biological activity of BAPTA-AM is crucial for its application in various experimental settings, particularly in neurobiology and cell biology.

- Chemical Formula : C22H24N2O10

- Molecular Weight : 476.44 g/mol

- CAS Number : 85233-19-8

- Solubility : Soluble in water

- Melting Point : 177°C to 179°C

BAPTA-AM functions primarily as a calcium chelator. It binds free calcium ions in the cytosol, effectively reducing intracellular calcium concentrations. This action is pivotal in various cellular processes, including:

- Signal Transduction : Calcium ions act as secondary messengers in numerous signaling pathways. By chelating calcium, BAPTA-AM can modulate these pathways.

- Neurotransmitter Release : In neurons, calcium influx is critical for the release of neurotransmitters. BAPTA-AM can inhibit this release by lowering intracellular calcium levels.

Calcium Signaling Modulation

Studies have demonstrated that BAPTA-AM effectively inhibits calcium-dependent processes. For example, research indicated that BAPTA-AM could prevent the activation of calmodulin-dependent enzymes, which play essential roles in muscle contraction and neurotransmitter release.

Case Studies

-

Neuronal Studies :

- In a study involving rat hippocampal neurons, application of BAPTA-AM resulted in a significant reduction in synaptic transmission due to decreased presynaptic calcium levels. This highlighted its role in modulating synaptic plasticity and memory formation.

-

Cardiac Function :

- Research involving cardiac myocytes showed that BAPTA-AM could reduce calcium overload during ischemia-reperfusion injury, suggesting its potential therapeutic role in protecting cardiac tissue from damage.

-

Cancer Research :

- In cancer cell lines, BAPTA-AM was shown to inhibit proliferation and induce apoptosis through the modulation of calcium signaling pathways involved in cell cycle regulation.

Summary of Biological Activity

| Study Focus | Findings |

|---|---|

| Neuronal Transmission | Reduced synaptic transmission; inhibition of presynaptic calcium influx |

| Cardiac Myocytes | Decreased calcium overload; potential protective effects during ischemia |

| Cancer Cell Lines | Inhibition of proliferation; induction of apoptosis via calcium signaling |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O12/c1-17(28)38-16-39-25(35)15-27(14-24(33)34)19-7-3-5-9-21(19)37-11-10-36-20-8-4-2-6-18(20)26(12-22(29)30)13-23(31)32/h2-9H,10-16H2,1H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUCRHWAYJCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161192 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139890-68-9 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139890689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.